molecular formula C16H17N3O4 B13931492 2-(2,6-Dioxo-3-piperidyl)-5-(isopropylamino)isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-(isopropylamino)isoindoline-1,3-dione

Cat. No.: B13931492
M. Wt: 315.32 g/mol
InChI Key: ZTOYAGORZQZBCF-UHFFFAOYSA-N
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Description

2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the piperidinyl and isoindole-dione intermediates. One common method involves the reaction of 2,6-dioxopiperidine with an appropriate isoindole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized isoindole derivatives.

    Reduction: Reduced piperidinyl or isoindole-dione compounds.

    Substitution: Substituted isoindole or piperidinyl derivatives with various functional groups.

Scientific Research Applications

2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory cytokines, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione stands out due to its specific combination of a piperidinyl group and an isoindole-dione core, which imparts unique chemical reactivity and potential biological activities

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(propan-2-ylamino)isoindole-1,3-dione

InChI

InChI=1S/C16H17N3O4/c1-8(2)17-9-3-4-10-11(7-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h3-4,7-8,12,17H,5-6H2,1-2H3,(H,18,20,21)

InChI Key

ZTOYAGORZQZBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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